molecular formula C69H75ClN8O24S B10782005 2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

Cat. No.: B10782005
M. Wt: 1467.9 g/mol
InChI Key: WFNCHQBFPSHWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK&F-104662 involves complex organic reactions typically starting from a core glycopeptide structure. The process includes multiple steps of glycosylation, protection, and deprotection reactions to achieve the desired structure. Specific details of the synthetic routes are often proprietary, but they generally involve the use of advanced organic synthesis techniques under controlled conditions.

Industrial Production Methods

Industrial production of SK&F-104662 would likely involve large-scale fermentation processes, followed by extraction and purification steps. The fermentation process utilizes genetically engineered microorganisms capable of producing the glycopeptide antibiotic. Post-fermentation, the compound is extracted using solvent extraction techniques and purified through chromatography methods to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

SK&F-104662 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the glycopeptide structure, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the antibiotic’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific modifications made to the glycopeptide structure. These products can include derivatives with enhanced antimicrobial activity or altered pharmacokinetic properties.

Scientific Research Applications

SK&F-104662 has been extensively studied for its applications in various fields:

Mechanism of Action

SK&F-104662 exerts its effects by inhibiting cell wall synthesis in gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This binding disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

    Teicoplanin: A glycopeptide antibiotic used to treat similar infections.

    Dalbavancin: A newer glycopeptide with extended activity against resistant strains.

Uniqueness

SK&F-104662 is unique due to its high activity against a broad range of gram-positive bacteria, including resistant strains. Its effectiveness in vitro has been shown to be comparable to or even better than vancomycin and teicoplanin in certain cases .

Properties

Molecular Formula

C69H75ClN8O24S

Molecular Weight

1467.9 g/mol

IUPAC Name

2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C69H75ClN8O24S/c1-27-55(84)39(71)25-48(97-27)101-60-31-9-15-44(38(70)20-31)99-46-22-32-21-45(61(46)102-69-59(88)58(87)57(86)47(26-79)100-69)98-35-12-6-29(7-13-35)56(85)53(77-63(90)41(72-2)18-28-4-10-33(80)11-5-28)66(93)73-40(16-17-103-3)62(89)74-51(32)65(92)75-50-30-8-14-42(82)36(19-30)49-37(23-34(81)24-43(49)83)52(68(95)96)76-67(94)54(60)78-64(50)91/h4-15,19-24,27,39-41,47-48,50-60,69,72,79-88H,16-18,25-26,71H2,1-3H3,(H,73,93)(H,74,89)(H,75,92)(H,76,94)(H,77,90)(H,78,91)(H,95,96)

InChI Key

WFNCHQBFPSHWTC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=CC=C(C=C1)C(C(C(=O)NC(C(=O)N6)CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC)O)O)C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.